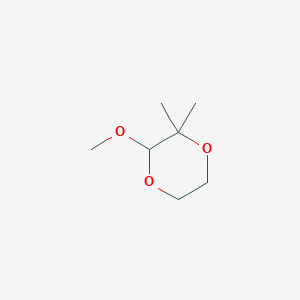
3-Methoxy-2,2-dimethyl-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2,2-dimethyl-1,4-dioxane is an organic compound with a heterocyclic structure It is characterized by a dioxane ring substituted with methoxy and dimethyl groups
Preparation Methods
3-Methoxy-2,2-dimethyl-1,4-dioxane can be synthesized through the acetalization of butane-2,4-dione with methanol in the presence of an acid catalyst such as camphorsulfonic acid. This reaction typically yields the desired product in high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Methoxy-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism by which 3-Methoxy-2,2-dimethyl-1,4-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Methoxy-2,2-dimethyl-1,4-dioxane can be compared with similar compounds such as:
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Both compounds have a dioxane ring, but Meldrum’s acid has different substituents and exhibits distinct chemical properties.
1,3-Dioxanes and 1,3-Dioxolanes: These compounds share a similar ring structure but differ in their substituents and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical properties and reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
62599-55-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-methoxy-2,2-dimethyl-1,4-dioxane |
InChI |
InChI=1S/C7H14O3/c1-7(2)6(8-3)9-4-5-10-7/h6H,4-5H2,1-3H3 |
InChI Key |
XGTQLILAWWIPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCCO1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















